![molecular formula C8H9NO B1143771 3-氮杂三环[4.2.1.02,5]壬-7-烯-4-酮 CAS No. 14735-70-7](/img/structure/B1143771.png)

3-氮杂三环[4.2.1.02,5]壬-7-烯-4-酮

描述

Synthesis Analysis

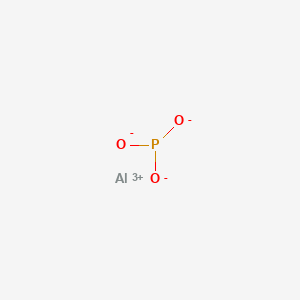

The synthesis of compounds related to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one often involves intricate steps that include cyclization reactions, ring expansions, and functional group interconversions. For example, an improved method for the synthesis of a closely related compound, 4-azatricyclo[5.2.2.0^4,8]undecan-11-one, was reported to involve hydrogenolysis followed by intramolecular alkylation (Bonjoch et al., 1987). Another approach for the synthesis of similar structures utilized thermal valence bond isomerization of tricycloheptane systems (Kurita et al., 1985).

Molecular Structure Analysis

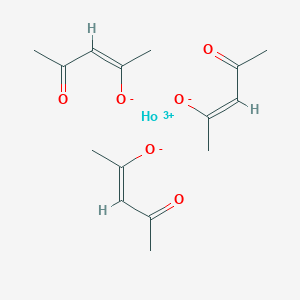

The molecular structure of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These compounds typically exhibit rigid frameworks that influence their chemical reactivity and physical properties. For instance, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized and their rigid structures, adopting a twin-chair conformation, were explored (Zayya et al., 2012).

Chemical Reactions and Properties

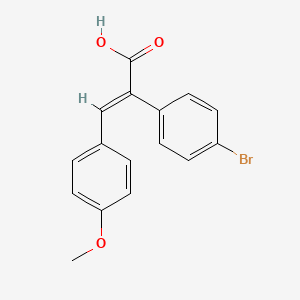

The chemical reactivity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives varies widely depending on the functional groups present and the specific structural context. These compounds participate in a variety of chemical reactions, including cycloadditions, ring expansions, and photochemical transformations. For example, photochemical isomerization of certain derivatives can afford tetracyclic compounds through skeletal isomerization (Umano et al., 1981).

科学研究应用

杂环的合成:它是通过光解合成不饱和单环七元杂环(如 1,4-氧杂卓和 1H-1,4-二氮卓)的有用合成子。这些化合物在制药和材料科学中具有潜在应用 (Kurita, Iwata, & Tsuchiya, 1987).

过渡态模拟:1-氮杂三环[3.3.1.1(3,7)]癸-2-酮是一种相关化合物,已被合成作为酶催化的顺反构亚胺互变的过渡态模拟。这对理解肽和蛋白质的折叠和功能具有重要意义 (Komarov 等人,2015 年).

光解和热解研究:该化合物的衍生物因其新颖的光化学和热反应而被研究,为偶氮烷化学提供了见解 (Kohmoto, Kishikawa, Yamamoto, & Yamada, 1995).

金刚烷衍生物的合成:它已被用于合成 9-甲基-9-氮杂三环[3.3.1.03,7]壬烷及其衍生物,这些衍生物与金刚烷家族(一组具有潜在药用价值的化合物)有关 (Sasaki, Eguchi, & Kiriyama, 1971).

环状酰亚胺的制备:该化合物参与了环状酰亚胺的合成,环状酰亚胺在药物和聚合物的开发中很重要 (Bielenica & Kossakowski, 2010).

安全和危害

属性

IUPAC Name |

3-azatricyclo[4.2.1.02,5]non-7-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZQHVKGKQXWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。